N-Cbz-nortropine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Cbz-nortropine involves specific chemical processes to introduce the Cbz (carbobenzoxy) protecting group to nortropine. An effective synthesis route was reported by Volonterio et al. (1997), demonstrating the utility of N-Cbz-trifluoropyruvaldehyde N,S-ketal as a new trifluoro 3-C building block for the stereoselective synthesis of secondary carbinols, showing its application in the synthesis of compounds related to Ephedra alkaloids, suggesting potential methods for this compound synthesis under similar frameworks (Volonterio et al., 1997).

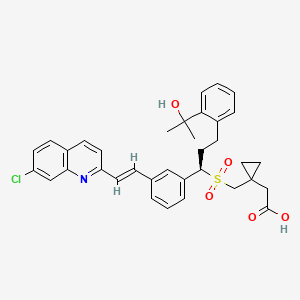

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through various analytical techniques. For instance, the absolute stereochemistry of related N-Cbz compounds and their intermediates can be determined by X-ray analysis, providing insights into the molecular configuration and its implications for chemical reactivity and interaction (Volonterio et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various chemical reactions, leveraging the protective Cbz group. While specific studies on this compound's chemical reactions were not identified, research on carbamazepine (CBZ) and related compounds provides a parallel in understanding the reactivity of N-protected compounds. For example, the electrochemical degradation of CBZ explores the chemical transformations it can undergo, indicating potential reaction pathways for this compound under similar conditions (García-Espinoza et al., 2018).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and crystalline structure, are crucial for its application in synthesis and formulation. While specific data on this compound were not found, analogous investigations on carbamazepine offer insights into how similar compounds' physical properties can be characterized and manipulated, such as through polymorphism studies and the development of nanoemulsions for improved solubility (Grzesiak et al., 2003; Kelmann et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound, including its stability, reactivity with various reagents, and interaction with biological molecules, underpin its application in synthetic chemistry. Insights into these properties can be derived from studies on CBZ and its metabolites, highlighting the importance of understanding the chemical behavior of such compounds in various environments (Simper et al., 2018).

Scientific Research Applications

Electrochemical Oxidation of Carbamazepine

- Research focused on the removal of carbamazepine from water bodies due to its environmental persistence and potential human health risks. The study investigated the effectiveness of electrochemical oxidation in degrading carbamazepine using different electrode materials and optimizing the process parameters for maximum removal efficiency. This application is crucial for environmental management and mitigating the risks associated with pharmaceutical pollutants (García-Gómez et al., 2014).

Carbamazepine Degradation and Toxicity

- Another study explored the degradation of carbamazepine through electrochemical means, focusing on the effect of generated active chlorine and proposing transformation pathways. It also assessed the acute toxicity of the degradation products, providing insights into the environmental and health implications of carbamazepine and its metabolites (García-Espinoza et al., 2018).

Interaction with Nutraceuticals

- Investigating the interactions between carbamazepine and nutraceuticals, one study found that Polygonum cuspidatum, a resveratrol-rich supplement, can significantly affect the pharmacokinetics of carbamazepine in rats. This research highlights the potential for nutraceuticals to modify the efficacy and safety profile of pharmaceuticals like carbamazepine (Chi et al., 2012).

Nanotechnology in Drug Delivery

- The development of carbamazepine nanoemulsions for intravenous delivery addresses the challenges associated with its poor water solubility and the lack of parenteral treatment options. This research demonstrates the application of nanotechnology in improving drug formulation and delivery (Kelmann et al., 2007).

properties

IUPAC Name |

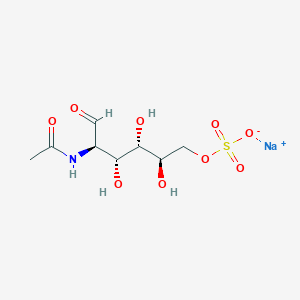

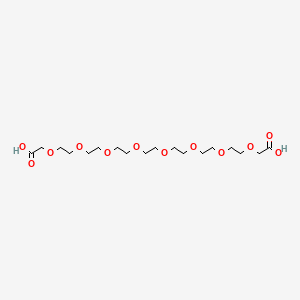

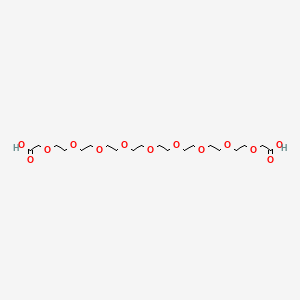

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)